molecular formula C12H11NO2 B11898985 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol

2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol

Katalognummer: B11898985
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: YTMAHEPBUNMNJH-FPLPWBNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a hydroxyprop-1-enyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline-2-carbaldehyde with appropriate reagents under controlled conditions. One common method includes the use of hydrazinobenzothiazole, which reacts with 8-hydroxyquinoline-2-carbaldehyde to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and efficient .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-carboxylic acid, while reduction could produce 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-amine .

Wissenschaftliche Forschungsanwendungen

2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol involves its interaction with specific molecular targets. For instance, it can bind to metal ions through its hydroxy and quinoline groups, forming stable complexes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H11NO2

Molekulargewicht

201.22 g/mol

IUPAC-Name

2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol

InChI

InChI=1S/C12H11NO2/c1-8(14)7-10-6-5-9-3-2-4-11(15)12(9)13-10/h2-7,14-15H,1H3/b8-7-

InChI-Schlüssel

YTMAHEPBUNMNJH-FPLPWBNLSA-N

Isomerische SMILES

C/C(=C/C1=NC2=C(C=CC=C2O)C=C1)/O

Kanonische SMILES

CC(=CC1=NC2=C(C=CC=C2O)C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.